Chiral Center at C-2 Enables Enantioselective Synthesis vs. Achiral 2,2-Dimethyl Analog
Unlike the 2,2-dimethyl analog (CAS 1002726-62-6), which is achiral and employed in the synthesis of the SYK inhibitor Fostamatinib [1], the target compound possesses a single methyl substituent at C-2, generating a stereogenic center. This chirality enables the preparation of enantiomerically pure final compounds when stereochemistry is required for target engagement [2]. The 2,2-dimethyl analog lacks this stereochemical handle and cannot support asymmetric synthetic strategies.
| Evidence Dimension | Stereochemical complexity (number of stereogenic centers) |
|---|---|
| Target Compound Data | 1 stereogenic center (C-2) |
| Comparator Or Baseline | 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 1002726-62-6): 0 stereogenic centers |
| Quantified Difference | Presence vs. absence of a chiral center; enables enantiomeric resolution |
| Conditions | Structural analysis based on molecular formula and substitution pattern |
Why This Matters
For medicinal chemistry programs requiring stereochemically defined kinase inhibitors, the target compound provides a chiral building block that the achiral 2,2-dimethyl analog cannot, directly influencing enantiomeric purity and pharmacological profile of final candidates.
- [1] ChemicalBook. 6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is the key intermediate of Fostamatinib. Available at: https://www.chemicalbook.cn (accessed 2026-05-02). View Source
- [2] US Patent Application US20120245347A1. Compounds and Derivatives of 2H-Pyrido (3,2-b)(1, 4) Oxazin 3)4H)-Ones as raf Kinase and LRRK2 Inhibitors. Filed 2012-03-23. Available at: https://patents.google.com/patent/US20120245347A1/en View Source
